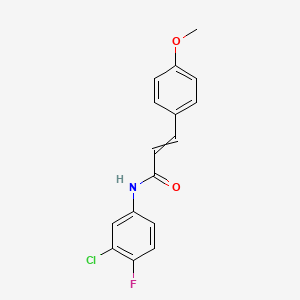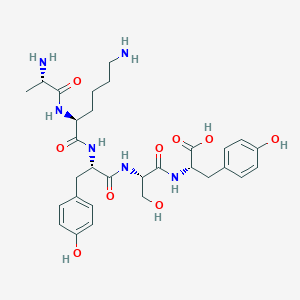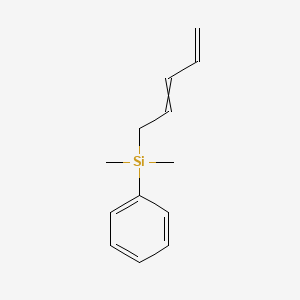
3-(2-Iodophenyl)-1-benzofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Iodophenyl)-1-benzofuran is an organic compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The presence of an iodine atom at the 2-position of the phenyl ring attached to the benzofuran core makes this compound unique and interesting for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Iodophenyl)-1-benzofuran can be achieved through several methods. One common approach involves the use of 2-iodophenol and an appropriate benzofuran precursor. The reaction typically proceeds via a palladium-catalyzed intramolecular Heck reaction, where 2-iodophenol is coupled with an allyl ether to form the desired benzofuran structure .
Another method involves the use of 2-iodophenyl allenyl ether as the starting material. This compound undergoes an intermolecular radical coupling reaction with ketimine substrates to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale palladium-catalyzed reactions due to their efficiency and scalability. The use of continuous flow reactors can enhance the production rate and yield of the compound, making it suitable for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Iodophenyl)-1-benzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the iodine atom to a hydrogen atom or other substituents.
Substitution: The iodine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃), thiols (RSH), and alkyl halides (R-X) can be used under appropriate conditions.
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Deiodinated benzofuran or other reduced derivatives.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(2-Iodophenyl)-1-benzofuran has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers
Wirkmechanismus
The mechanism of action of 3-(2-Iodophenyl)-1-benzofuran involves its interaction with various molecular targets and pathways. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity to specific proteins or enzymes. Additionally, the benzofuran core can interact with biological membranes, affecting cell signaling pathways and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(2-Iodophenyl)-2-(4-phenyl-2-thiazolyl)acrylonitrile: This compound shares the 2-iodophenyl group but has a different core structure.
Indolo[2,3-e]benzazocines: These compounds have a similar benzofuran core but differ in their fused ring systems
Uniqueness
3-(2-Iodophenyl)-1-benzofuran is unique due to the presence of the iodine atom at the 2-position of the phenyl ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Eigenschaften
CAS-Nummer |
452962-66-2 |
|---|---|
Molekularformel |
C14H9IO |
Molekulargewicht |
320.12 g/mol |
IUPAC-Name |
3-(2-iodophenyl)-1-benzofuran |
InChI |
InChI=1S/C14H9IO/c15-13-7-3-1-5-10(13)12-9-16-14-8-4-2-6-11(12)14/h1-9H |
InChI-Schlüssel |
WXTXKOCRMPFZCP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CO2)C3=CC=CC=C3I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(But-3-en-1-yl)oxy]phenyl 4-(4-sulfanylbutoxy)benzoate](/img/structure/B14253367.png)
![1,4,7,10,13-Pentaoxacyclopentadecane, 2-[(2-bromoethoxy)methyl]-](/img/structure/B14253393.png)











![Pyridine, 2-[4-(1,1-dimethylethyl)phenyl]-6-methyl-3,4-dipropyl-](/img/structure/B14253478.png)
